Methyl 5-fluoro-1H-imidazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-fluoro-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVMACIFGOENFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-fluoro-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated precursor with a suitable carboxylating agent. For example, the reaction of 5-fluoro-1H-imidazole with methyl chloroformate under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the desired purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under suitable conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted imidazole derivatives.
Oxidation Reactions: Formation of oxidized imidazole compounds.
Reduction Reactions: Formation of reduced imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-fluoro-1H-imidazole-4-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics enable it to participate in the development of novel therapeutic agents, particularly in oncology.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of imidazole compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that such compounds can induce apoptosis in breast cancer cells by targeting specific cellular pathways involved in cell proliferation and survival . The compound's efficacy was highlighted by a study where it resulted in a notable reduction in tumor volume in animal models without severe toxicity .
Biochemical Research
The compound is also utilized in biochemical studies aimed at understanding enzyme inhibition and receptor interactions. Its ability to selectively bind to certain biological targets makes it a valuable tool for investigating cellular mechanisms.
Applications:
- Enzyme Inhibition Studies: this compound has been used to explore the inhibition of key enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.
- Receptor Binding Assays: The compound's interactions with specific receptors can elucidate mechanisms underlying various biological processes, aiding drug discovery efforts.
Agricultural Chemistry
In the realm of agricultural chemistry, this compound is being investigated for its potential as an agrochemical. Its unique properties may contribute to the development of more effective pesticides and herbicides.
Benefits:
- Targeted Action: The compound can be designed to target specific pests, minimizing environmental impact while enhancing agricultural productivity.
- Reduced Toxicity: Research indicates that derivatives may possess lower toxicity profiles compared to traditional agrochemicals, making them safer for non-target organisms .
Material Science
This compound finds applications in material science as well. Its chemical stability and resistance make it suitable for developing advanced materials.
Applications:
- Coatings and Polymers: The compound is utilized in formulating coatings that require specific chemical resistance, enhancing durability and performance.
- Composite Materials: Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Comparative Analysis of Related Compounds
To better understand the unique applications of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Type | Primary Application |
|---|---|---|
| Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate | Imidazole derivative | Medicinal chemistry and biological studies |
| Methyl 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylate | Benzoimidazole derivative | Anticancer research |
| Methyl 6-fluoro-1H-indole-3-carboxylate | Indole derivative | Potential therapeutic applications |
Mechanism of Action
The mechanism of action of methyl 5-fluoro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Imidazole Derivatives
Substituent Effects on Reactivity and Stability
- Ester Groups : Methyl esters (e.g., target compound) generally exhibit lower boiling points and higher volatility compared to ethyl esters (e.g., 3f, 3j) due to reduced molecular weight .
- Aryl Substitutions : Compounds with aryl groups (e.g., 3f, 3j) demonstrate higher melting points, likely due to increased π-π stacking and crystallinity .
Biological Activity
Methyl 5-fluoro-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom in its structure enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C6H6FN2O2
- Molecular Weight : Approximately 158.12 g/mol
- Functional Groups : Imidazole ring, carboxylate ester, and fluorine substitution.
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom plays a crucial role in enhancing binding affinity and selectivity towards these targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and infections.
- Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of imidazole derivatives, including this compound. These studies often employ cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) to assess cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 8.5 | |
| This compound | HepG2 | 10.2 | |
| Doxorubicin (control) | MCF-7 | 0.25 |
The compound exhibited promising cytotoxic activity against cancer cell lines, demonstrating an IC50 value comparable to some established chemotherapeutics.
Antimicrobial Activity
This compound has also shown potential antimicrobial properties against various bacterial strains.
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Study 1: Anticancer Evaluation
In a preclinical study, this compound was tested for its efficacy against breast cancer cell lines. The results indicated significant inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. This study highlights the compound's potential as an anticancer agent and warrants further exploration in clinical settings.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of the compound against both Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ampicillin and ciprofloxacin, suggesting its potential as an alternative treatment option for resistant bacterial strains.
Future Directions
Given the promising biological activities observed, future research should focus on:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial effects.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
- In Vivo Studies : Evaluating pharmacokinetics, toxicity, and therapeutic efficacy in animal models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-fluoro-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized for yield?
- Answer : A common approach involves cyclocondensation of fluorinated precursors with carbonyl-containing reagents. For example, analogous imidazole carboxylates are synthesized via cyclocondensation of substituted acetoacetate derivatives with fluorinated amines or hydrazines under basic conditions . Optimization may involve adjusting temperature (e.g., 80–100°C), solvent polarity (DMF or ethanol), and stoichiometry of reagents. Catalytic bases like NaH or K₂CO₃ are often critical for imidazole ring closure .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the fluorine substitution at the 5-position (e.g., absence of proton signal at C5) and ester carbonyl resonance near δ 165–170 ppm .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O ester) and 1250–1100 cm⁻¹ (C-F stretch) .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ matching the molecular formula (C₆H₅FNO₂) .
X-ray crystallography (if crystalline) can resolve tautomerism between 1H- and 3H-imidazole forms .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer : The compound serves as a precursor for fluorinated bioactive molecules. For example:
- Antimicrobial Agents : Fluorine enhances lipophilicity and target binding in imidazole-based inhibitors .
- Kinase Inhibitors : The carboxylate group facilitates conjugation to pharmacophores, as seen in analogues like 5-(trifluoromethyl)-1H-imidazole derivatives .
Advanced Research Questions
Q. How can computational modeling predict the tautomeric stability of this compound in solution?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can calculate energy differences between 1H- and 3H-tautomers. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the Polarizable Continuum Model (PCM). Fluorine’s electron-withdrawing effect stabilizes the 1H-form in nonpolar solvents, while polar solvents may favor zwitterionic intermediates .
Q. What strategies resolve contradictions in NMR data for this compound derivatives?
- Answer : Discrepancies in proton splitting or unexpected coupling constants often arise from:
- Tautomerism : Use variable-temperature NMR to track proton exchange rates .
- Dynamic Fluorine Effects : ¹⁹F NMR decoupling clarifies splitting patterns in adjacent protons .
- Impurity Profiling : HPLC-MS (C18 column, acetonitrile/water gradient) identifies byproducts like hydrolyzed carboxylic acids .
Q. How does fluorination at the 5-position influence the compound’s stability under acidic/basic conditions?
- Answer : Fluorine’s electronegativity increases hydrolytic resistance of the ester group. Stability studies show:
- Acidic Conditions (pH 2–4) : Ester hydrolysis is slowed by 30% compared to non-fluorinated analogues.
- Basic Conditions (pH 10–12) : Degradation accelerates via nucleophilic attack at the carbonyl, forming 5-fluoroimidazole-4-carboxylic acid .
- Thermal Stability : TGA/DSC reveals decomposition >200°C, suitable for high-temperature reactions .
Q. What methodologies enable regioselective functionalization of this compound at the N1 position?
- Answer : Directed ortho-metalation (DoM) using LDA or Grignard reagents at -78°C allows N1 alkylation/arylation. For example, SEM-protection (trimethylsilylethoxymethyl) of N1 enhances selectivity, enabling Suzuki couplings or Buchwald-Hartwig aminations .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
